molecular formula C10H11Br2NO2 B2670718 Methyl 2-amino-3-(3,5-dibromophenyl)propanoate CAS No. 1822598-31-1

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate

Cat. No. B2670718
M. Wt: 337.011
InChI Key: IMFZWTSNURHXNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate, also known as MDPP, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound is of interest to researchers due to its unique chemical structure and potential biological activity. In

Scientific Research Applications

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate has been studied for its potential use in various scientific research applications. One area of interest is its potential as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in a wide range of physiological processes, including neurotransmission, hormone signaling, and immune response. Methyl 2-amino-3-(3,5-dibromophenyl)propanoate has been shown to have high affinity for certain GPCRs, making it a potential tool for studying these proteins.
Another area of interest is Methyl 2-amino-3-(3,5-dibromophenyl)propanoate's potential as a fluorescent probe for imaging biological systems. Methyl 2-amino-3-(3,5-dibromophenyl)propanoate contains a fluorophore that emits light in the blue-green range, making it useful for imaging applications. Methyl 2-amino-3-(3,5-dibromophenyl)propanoate has been used to label proteins and cells for imaging studies, and may have potential for use in live-cell imaging.

Mechanism Of Action

The exact mechanism of action of Methyl 2-amino-3-(3,5-dibromophenyl)propanoate is not well understood, but it is thought to act as a modulator of GPCR activity. Methyl 2-amino-3-(3,5-dibromophenyl)propanoate has been shown to bind to certain GPCRs and alter their activity, potentially leading to changes in downstream signaling pathways.

Biochemical And Physiological Effects

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate has been shown to have various biochemical and physiological effects in vitro. In one study, Methyl 2-amino-3-(3,5-dibromophenyl)propanoate was found to inhibit the activity of a specific GPCR, leading to decreased calcium signaling in cells. Methyl 2-amino-3-(3,5-dibromophenyl)propanoate has also been shown to induce apoptosis (cell death) in certain cancer cell lines.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 2-amino-3-(3,5-dibromophenyl)propanoate in lab experiments is its high affinity for certain GPCRs. This makes it a useful tool for studying these proteins and their downstream signaling pathways. Additionally, Methyl 2-amino-3-(3,5-dibromophenyl)propanoate's fluorescent properties make it useful for imaging studies.
One limitation of using Methyl 2-amino-3-(3,5-dibromophenyl)propanoate is its potential toxicity. Methyl 2-amino-3-(3,5-dibromophenyl)propanoate has been shown to induce cell death in certain cell lines, and its effects on animal models have not been well studied. Additionally, Methyl 2-amino-3-(3,5-dibromophenyl)propanoate's potential off-target effects on other proteins and pathways are not well understood.

Future Directions

There are several potential future directions for Methyl 2-amino-3-(3,5-dibromophenyl)propanoate research. One area of interest is the development of Methyl 2-amino-3-(3,5-dibromophenyl)propanoate derivatives with improved selectivity and potency for specific GPCRs. Another area of interest is the use of Methyl 2-amino-3-(3,5-dibromophenyl)propanoate as a tool for studying GPCR dynamics and signaling pathways in live cells. Finally, Methyl 2-amino-3-(3,5-dibromophenyl)propanoate may have potential as a therapeutic agent for certain diseases, such as cancer, although further research is needed to determine its safety and efficacy.

Synthesis Methods

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 3,5-dibromoaniline with ethyl acetoacetate to form ethyl 2-amino-3-(3,5-dibromophenyl)propanoate. This intermediate is then converted to the final product, methyl 2-amino-3-(3,5-dibromophenyl)propanoate, through a reaction with methyl iodide.

properties

IUPAC Name

methyl 2-amino-3-(3,5-dibromophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO2/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5,9H,4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFZWTSNURHXNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC(=C1)Br)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(3,5-dibromophenyl)propanoate

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